![molecular formula C14H8ClN3O2 B2866935 4-Chloro-2-(4-nitrophenyl)quinazoline CAS No. 83800-97-9](/img/structure/B2866935.png)
4-Chloro-2-(4-nitrophenyl)quinazoline
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Overview
Description
4-Chloro-2-(4-nitrophenyl)quinazoline is a chemical compound with the molecular formula C14H8ClN3O2 . It has been used in the synthesis of various other compounds and has shown potential in several applications .
Synthesis Analysis
Quinazoline derivatives, including this compound, can be synthesized through various methods. One common approach involves the amidation of 2-aminobenzoic acid derivatives followed by intramolecular cyclocondensation . Another method involves the reaction of anthranilic acid derivatives with acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopy methods . The compound contains a quinazoline core, which is a bicyclic system composed of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine) .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive and can condense with aldehydes to give the corresponding 2-styryl derivatives . The compound can also react with other reagents to form different products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various analytical techniques. For instance, its melting point is 188-190 °C, and it has a molecular weight of 285.69 . Its chemical properties, such as reactivity, can be inferred from its molecular structure and the nature of its functional groups .Scientific Research Applications
Anticancer Activity
4-Chloro-2-(4-nitrophenyl)quinazoline and its derivatives exhibit potential anticancer properties. The derivative 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ) demonstrated significant cytotoxic/antiproliferative activity against human tumor cell lines such as HeLa. It acted cytotoxically on tumor cells, inducing morphological changes and necrosis. The compound also showed potential as an anticancer drug, as it met the criteria set by the National Cancer Institute (NCI) for such classification. Furthermore, it did not cause DNA damage under in vitro conditions, suggesting a selective cytotoxic effect on tumor cells (Ovádeková et al., 2005).
Another study reported the synthesis and characterization of various quinazoline derivatives. These derivatives were specifically designed based on a pharmacophoric model for antimicrobial, analgesic, and anti-inflammatory activity. The research identified certain compounds within the quinazoline derivatives that demonstrated significant antimicrobial, analgesic, and anti-inflammatory properties, highlighting the versatility and potential of this compound derivatives in therapeutic applications (Dash et al., 2017).
Antimalarial and Antibacterial Effects
Some derivatives of this compound, such as 2,4-diamino-6-[(heterocyclic)thio, sulfinyl, and sulfonyl]quinazolines, have shown suppressive antimalarial activity against drug-sensitive lines of Plasmodium berghei in mice. This finding indicates the potential of these derivatives in the development of new antimalarial drugs (Elslager et al., 1980).
In another research, novel quinazolino-thiadiazoles were synthesized and evaluated for their in vitro antimicrobial activity. These compounds showed broad-spectrum antimicrobial activity against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents. The study underlines the influence of combining biologically active moieties like quinazoline and thiadiazole on the biological activity of the compounds (Patel et al., 2018).
Mechanism of Action
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been reported to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
Mode of Action
For instance, some quinazoline derivatives have been found to inhibit the growth of vascular endothelial cells .
Biochemical Pathways
It’s worth noting that quinazoline derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, which suggests that they have favorable adme properties .
Result of Action
Quinazoline derivatives have been reported to exhibit antiproliferative action against various cell lines .
Safety and Hazards
Like many chemical compounds, 4-Chloro-2-(4-nitrophenyl)quinazoline should be handled with care to avoid risks. It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation . It’s also important to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Future Directions
Quinazoline derivatives, including 4-Chloro-2-(4-nitrophenyl)quinazoline, continue to attract considerable attention due to their wide range of biological properties and potential therapeutic applications. Future research will likely focus on designing and synthesizing new quinazoline-based compounds for various applications, including potential drugs of anticancer potency .
properties
IUPAC Name |
4-chloro-2-(4-nitrophenyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(19)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGBEFYDNWEKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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